molecular formula C13H18FNO2S B5187701 1-[(2-Ethylpiperidyl)sulfonyl]-4-fluorobenzene

1-[(2-Ethylpiperidyl)sulfonyl]-4-fluorobenzene

Cat. No.: B5187701
M. Wt: 271.35 g/mol
InChI Key: AJDRTORDFRRGEE-UHFFFAOYSA-N
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Description

1-[(2-Ethylpiperidyl)sulfonyl]-4-fluorobenzene is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

The synthesis of 1-[(2-Ethylpiperidyl)sulfonyl]-4-fluorobenzene involves several steps. One common synthetic route includes the reaction of 4-fluorobenzenesulfonyl chloride with 2-ethylpiperidine under basic conditions. The reaction typically occurs in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2-Ethylpiperidyl)sulfonyl]-4-fluorobenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(2-Ethylpiperidyl)sulfonyl]-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, piperidine derivatives are known to interact with various signaling pathways, including STAT-3, NF-κB, and PI3K/Akt, which are involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

1-[(2-Ethylpiperidyl)sulfonyl]-4-fluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-ethyl-1-(4-fluorophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2S/c1-2-12-5-3-4-10-15(12)18(16,17)13-8-6-11(14)7-9-13/h6-9,12H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDRTORDFRRGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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